molecular formula C15H22N2O2S B2503220 N-methyl-2-pivalamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 892981-25-8

N-methyl-2-pivalamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2503220
CAS No.: 892981-25-8
M. Wt: 294.41
InChI Key: MDEWUGNOLBBJEU-UHFFFAOYSA-N
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Description

N-methyl-2-pivalamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a synthetic compound belonging to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Biochemical Analysis

Biochemical Properties

N-methyl-2-pivalamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways . The compound’s interaction with these kinases can modulate various cellular processes, including cell growth, differentiation, and apoptosis. Additionally, this compound has been found to bind to specific receptors on the cell surface, altering their signaling pathways and leading to changes in cellular responses.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression and protein synthesis. This, in turn, affects cellular metabolism, including the production and utilization of energy. Moreover, this compound has been reported to induce apoptosis in certain cancer cell lines, suggesting its potential as an anticancer agent .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. The compound binds to specific enzymes and receptors, leading to changes in their activity and function. For instance, it can inhibit the activity of certain kinases, preventing the phosphorylation of target proteins and thereby modulating cell signaling pathways. Additionally, this compound can influence gene expression by binding to transcription factors or other regulatory proteins, leading to changes in the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, maintaining its activity over extended periods. Under different conditions, it may degrade, leading to a loss of activity and changes in its effects on cells. Long-term studies have also indicated that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while at higher doses, it can induce significant changes in cellular function and overall physiology. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can lead to toxic or adverse effects, including cellular damage and organ toxicity. These findings highlight the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. The compound can influence metabolic flux, altering the levels of metabolites and affecting overall cellular metabolism. For instance, it has been shown to inhibit certain enzymes involved in energy production, leading to changes in ATP levels and cellular energy balance. Additionally, this compound can modulate the activity of enzymes involved in lipid and carbohydrate metabolism, further influencing cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cell membranes and its localization within different cellular compartments. The compound’s distribution can affect its activity and function, with certain tissues or cell types exhibiting higher concentrations and greater responsiveness. Additionally, the interaction of this compound with transporters and binding proteins can influence its accumulation and clearance from the body .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be targeted to specific compartments or organelles within the cell, where it exerts its effects. Targeting signals or post-translational modifications may direct the compound to particular subcellular locations, such as the nucleus, mitochondria, or endoplasmic reticulum. The localization of this compound can influence its interactions with biomolecules and its overall impact on cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-pivalamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the Gewald reaction, which is used to construct the thiophene ring . The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as piperidine or triethylamine .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and automated synthesis techniques to streamline the process .

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-pivalamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-methyl-2-pivalamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects . The exact pathways and molecular targets can vary depending on the specific application and context .

Properties

IUPAC Name

2-(2,2-dimethylpropanoylamino)-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2S/c1-15(2,3)14(19)17-13-11(12(18)16-4)9-7-5-6-8-10(9)20-13/h5-8H2,1-4H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDEWUGNOLBBJEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C2=C(S1)CCCC2)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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